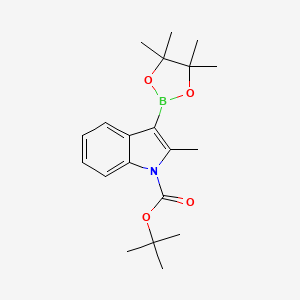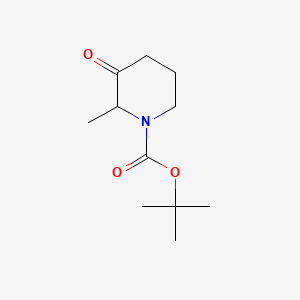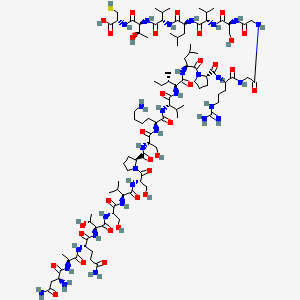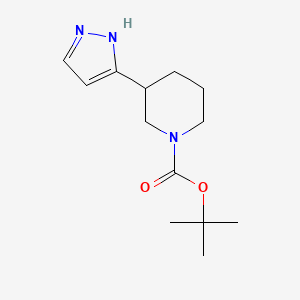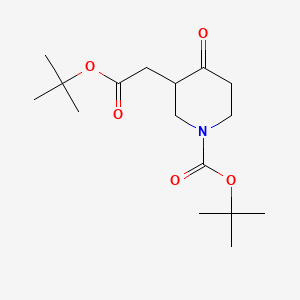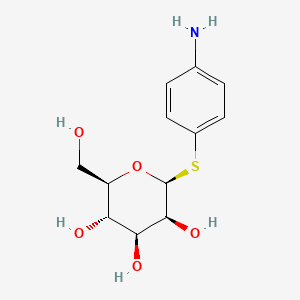
4-Aminophenyl b-D-thiomannopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminophenyl b-D-thiomannopyranoside is a valuable tool compound used in biomedicine . It acts as a substrate analogue for Glucosidase enzymes and can be utilized in drug development and enzyme inhibition studies . This compound plays a crucial role in understanding the mechanism of action and designing therapeutic strategies for diseases related to aberrant enzyme activity like lysosomal storage disorders and diabetes .
Molecular Structure Analysis
The molecular formula of this compound is C12H17NO5S . It has a molecular weight of 287.33 . The structure includes a phenyl group (a ring of 6 carbon atoms) attached to an amino group (NH2), and a thiomannopyranoside group, which is a sugar molecule with a sulfur atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.5±0.1 g/cm3, a boiling point of 586.5±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.7 mmHg at 25°C . It also has an enthalpy of vaporization of 92.1±3.0 kJ/mol and a flash point of 308.5±30.1 °C .
Applications De Recherche Scientifique
Analytical and Detection Applications
Compounds structurally related to 4-Aminophenyl β-D-thiomannopyranoside, such as 4-Aminobiphenyl derivatives, play a crucial role in analytical chemistry, particularly in the detection and quantification of biomarkers for cancer assessment. For instance, N-deoxyguanosine-C8-4-aminobiphenyl (dG-C8-4-ABP) serves as a significant biomarker for evaluating cancer risk, with advancements in analytical methods enhancing the sensitivity and specificity of detection in complex biological samples (Chen, Zhang, & Vouros, 2018).
Chemical and Biological Interactions
Studies on compounds with amino and phenyl groups have highlighted their importance in understanding chemical and biological interactions, such as the evaluation of carcinogenic potential. For example, the study of thiophene analogues of known carcinogens, including 4-aminobiphenyl, sheds light on the structural and functional implications of these interactions in vitro, offering insights into their potential carcinogenicity (Ashby, Styles, Anderson, & Paton, 1978).
Therapeutic Potential Exploration
The exploration of chemical compounds for their therapeutic potential, including antioxidant, antibacterial, and anticancer activities, is a vital area of research. For instance, baicalein and its derivatives, known for their broad spectrum of biological activities, serve as a model for studying the therapeutic applications of structurally complex compounds, suggesting a potential area of interest for the derivatives of 4-Aminophenyl β-D-thiomannopyranoside (Bie et al., 2017).
Biosensing and Diagnostic Applications
The development of biosensors and diagnostic tools is another significant application area. Aptamers, for instance, have shown exceptional specificity towards their targets, including small molecules and proteins, demonstrating the potential of chemically synthesized molecules, such as 4-Aminophenyl β-D-thiomannopyranoside derivatives, in enhancing bioanalytical methodologies (Iliuk, Hu, & Tao, 2011).
Mécanisme D'action
Target of Action
The primary target of 4-Aminophenyl-beta-D-thiomannopyranoside is Glucosidase enzymes . These enzymes play a crucial role in the hydrolysis of glycosidic bonds, allowing for the breakdown of complex carbohydrates.
Mode of Action
4-Aminophenyl-beta-D-thiomannopyranoside acts as a substrate analogue for Glucosidase enzymes . It mimics the natural substrate of these enzymes, allowing it to bind to the active site and inhibit their function .
Biochemical Pathways
The inhibition of Glucosidase enzymes by 4-Aminophenyl-beta-D-thiomannopyranoside affects the carbohydrate metabolism pathway . This can lead to a decrease in the breakdown of complex carbohydrates, impacting energy production and other downstream effects .
Result of Action
The molecular and cellular effects of 4-Aminophenyl-beta-D-thiomannopyranoside’s action primarily involve the inhibition of Glucosidase enzymes . This can lead to a decrease in the breakdown of complex carbohydrates, potentially affecting energy production and other cellular processes .
Propriétés
IUPAC Name |
(2S,3S,4S,5S,6R)-2-(4-aminophenyl)sulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S/c13-6-1-3-7(4-2-6)19-12-11(17)10(16)9(15)8(5-14)18-12/h1-4,8-12,14-17H,5,13H2/t8-,9-,10+,11+,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNVFDDRUPMRPU-GCHJQGSQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SC2C(C(C(C(O2)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N)S[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate](/img/structure/B592190.png)
![tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B592191.png)
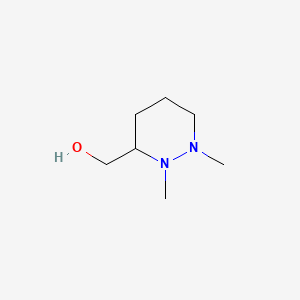
![tert-Butyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B592195.png)
![tert-Butyl 2-amino-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B592197.png)


